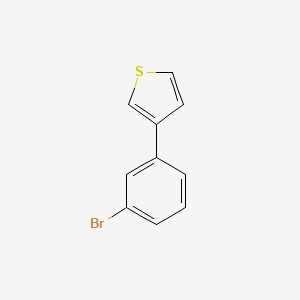

3-(3-Bromophenyl)thiophene

Übersicht

Beschreibung

3-(3-Bromophenyl)thiophene is a heteroaryl halide . It has a molecular formula of C10H7BrS . It is also known as 3-Bromothianaphthene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves reactions like the Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid . Another method involves the use of three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to the benzene ring of the thiophene backbone . This bromine substitution enhances its reactivity . The molecular weight of this compound is 239.132 Da .Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the bromine atom . For example, it can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.668 (lit.) and a boiling point of 269 °C/752.5 mmHg (lit.) . Its density is 1.629 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Electronics

Thiophene-based molecules, such as “3-(3-Bromophenyl)thiophene”, have attracted significant attention due to their potential applicability in organic electronics . They are used in devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), and fluorescent probes . This is due to their high charge mobility, extended π-conjugation, and better tuning of band gaps .

Functional Supramolecular Chemistry

“this compound” can be used as a building block in functional supramolecular chemistry . The unique properties of thiophene-based molecules make them suitable for creating complex structures with specific functionalities .

Medicinal Chemistry

Thiophene and its derivatives, including “this compound”, have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Drug Design and Discovery

Thiophene moieties, such as “this compound”, are used in the design and discovery of new drug molecules . They form an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . They are used as corrosion inhibitors, which help protect metal surfaces from corrosion .

Material Science

In the field of material science, “this compound” and other thiophene derivatives are used due to their unique properties . They are used in the development of new materials with specific characteristics .

Wirkmechanismus

Target of Action

3-(3-Bromophenyl)thiophene is an organosulfur compound It is known that thiophene derivatives have been used as precursors to various pharmaceuticals, including the antibiotic timentin and the vasodilator cetiedil .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical pathways. For instance, they play a significant role in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital . .

Result of Action

Thiophene derivatives are known to exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Safety and Hazards

Zukünftige Richtungen

Thiophene-based compounds, including 3-(3-Bromophenyl)thiophene, have shown promising developments towards new technologies in electronics . They also have a wide variety of applications including agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, adds to the novelty of this system .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTNNCCVVGSEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B3250972.png)

![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)